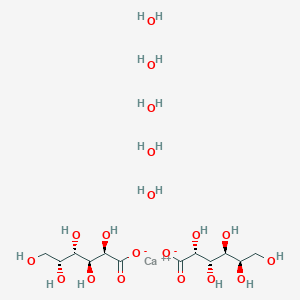

Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Environmental Remediation

Calcium hydroxyapatite, synthesized from calcium carbonate and orthophosphoric acid, has demonstrated effectiveness in removing lead(II) from aqueous solutions. This showcases its potential application in environmental remediation, particularly in treating water contaminated with heavy metals (Minh et al., 2012).

2. Material Science and Catalysis

The study of calcium-43 chemical shift and electric field gradient tensor interplay provides valuable insights into the structure, polymorphism, and hydration of calcium compounds. This information is essential in materials science and catalysis, especially for applications involving calcium formate and calcium tartrate tetrahydrate (Widdifield et al., 2014).

3. Industrial Chemistry

Calcium compounds, notably lime and hydrated lime, are extensively used in industrial chemistry. Their applications include waste treatment, water supply treatment, and as flux in metallurgical processes (Petersen et al., 2000).

4. Phototherapy

Hydroxyapatite doped with rare-earth ions like Gd3+ and Pr3+ has been used to enhance UVB emission. This makes it suitable for use in phototherapy lamps for treating skin diseases (Mokoena et al., 2014).

5. Biomedical Research

Calcium compounds find significant use in biomedical research, such as in the synthesis of chiral synthons for pharmaceuticals like atorvastatin calcium (Wang et al., 2017).

6. Crystallography and Structural Chemistry

Studies on calcium thiosulfate hydrates have contributed to understanding crystal structures and forming theories around crystallography and structural chemistry (Held & Bohatý, 2004).

7. Coordination Chemistry

Research into the calcium complex of 2,5-dihydroxybenzoic acid (gentisic acid) has implications for coordination chemistry, especially in understanding metal-ligand interactions (Kalinowska et al., 2016).

8. Nanotechnology

Calcium phosphate nanoparticles coated with inulin have been investigated for their biocompatibility and potential applications in food technology and nanomedicine (Santillán-Urquiza et al., 2015).

9. Mineralization and Bone Health

Calcium hydroxide, a derivative, has been studied for its role in inducing mineralization in osteoblasts, which is vital for understanding bone health and treatment methods in endodontics (Narita et al., 2010).

Safety And Hazards

According to a safety data sheet, this compound may cause an allergic skin reaction and serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chloro-phenyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1429310.png)

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)